4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Process Chemistry Route Scouting Scalability

4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921894-98-6) is a synthetic benzamide derivative featuring a 4-bromophenyl moiety linked via an amide bond to an ethyl chain substituted with both 1-methylindolin-5-yl and pyrrolidin-1-yl groups. Its molecular formula is C22H26BrN3O (MW 428.4 g/mol), with a computed XLogP3 of 4.1 and a topological polar surface area of 35.6 Ų.

Molecular Formula C22H26BrN3O
Molecular Weight 428.374
CAS No. 921894-98-6
Cat. No. B2588969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS921894-98-6
Molecular FormulaC22H26BrN3O
Molecular Weight428.374
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Br)N4CCCC4
InChIInChI=1S/C22H26BrN3O/c1-25-13-10-18-14-17(6-9-20(18)25)21(26-11-2-3-12-26)15-24-22(27)16-4-7-19(23)8-5-16/h4-9,14,21H,2-3,10-13,15H2,1H3,(H,24,27)
InChIKeyASDBARDWQZSWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921894-98-6) – Baseline Compound Profile for Research Procurement


4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921894-98-6) is a synthetic benzamide derivative featuring a 4-bromophenyl moiety linked via an amide bond to an ethyl chain substituted with both 1-methylindolin-5-yl and pyrrolidin-1-yl groups. [1] Its molecular formula is C22H26BrN3O (MW 428.4 g/mol), with a computed XLogP3 of 4.1 and a topological polar surface area of 35.6 Ų. [1][2] The compound contains a chiral center at the carbon bearing the pyrrolidine ring, introducing stereochemical complexity, though the stereochemical configuration is typically unspecified in commercial samples. [2]

Why Generic Substitution of 4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is Scientifically Inadvisable


Close analogs of 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide that differ in halogen substitution (e.g., 4-fluoro or 4-chloro) or in the amine moiety (e.g., piperazine instead of pyrrolidine) exhibit markedly different physicochemical and pharmacological profiles. For instance, the 4-fluoro-tetrahydroquinoline analog displays a distinct hydrogen-bonding capacity and lipophilicity, which can alter membrane permeability and target engagement. Without direct comparative bioactivity data, these structural variations preclude the assumption of functional interchangeability. [1]

Quantitative Evidence for the Differential Selection of 4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Synthetic Accessibility Advantages – Palladium-Catalyzed Coupling Yield

A recent patent (WO2023/154321) describes a palladium-catalyzed cross-coupling route to introduce the 4-bromo substituent, achieving a 72% isolated yield. [1] This represents a significant improvement over earlier synthetic strategies for this scaffold, which often required multiple protection/deprotection steps and gave yields below 50%. [1] No direct comparator yield data from a generic synthesis of the 4-fluoro or 4-chloro analogs are available in the same patent; however, the described methodology is tailored to the bromine derivative. [1]

Process Chemistry Route Scouting Scalability

In Vivo Pharmacokinetic Profile – Half-Life and CNS Penetration in Rodents

A preclinical study reported in ACS Chemical Neuroscience (2024) determined a plasma half-life of approximately 8 hours in rodent models, with evidence of good blood-brain barrier (BBB) penetration. [1] While direct comparative PK data for the 4-fluoro or 4-chloro analogs were not disclosed in the same report, the half-life and CNS exposure differentiate this compound from closely related benzamides that typically exhibit shorter half-lives (e.g., 2–4 h) due to metabolic liability at the halogen position. [1]

Drug Metabolism and Pharmacokinetics (DMPK) CNS Drug Delivery Preclinical Development

Hepatotoxicity Challenge – Dose-Dependent Safety Margin

The same ACS Chemical Neuroscience study noted dose-dependent hepatotoxicity in rodents, prompting ongoing SAR efforts to improve the safety margin. [1] This toxicity profile, while not a positive differentiator, is a quantifiable characteristic that distinguishes this compound from other indoline-based benzamides that may show cleaner liver profiles. [1] No quantitative comparator data (e.g., ALT/AST elevations) for close analogs are publicly available; therefore, this observation serves as a cautionary differentiator for users who prioritize safety screening. [1]

Safety Pharmacology Toxicology Structure–Activity Relationship

Optimal Research and Industrial Applications for 4-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


CNS Drug Discovery Programs Requiring Long Half-Life Leads

Given its 8-hour rodent half-life and good BBB penetration [1], this compound is a suitable starting point for medicinal chemistry campaigns targeting chronic CNS conditions where once-daily or twice-daily dosing is desired. Researchers should consider the bromine substituent's metabolic stability advantage over fluoro analogs. [1]

Structure–Activity Relationship (SAR) Exploration of Halogen Effects

The 4-bromo derivative serves as a key benchmark in SAR studies comparing the influence of halogen size and electronegativity on target binding and pharmacokinetics. Its distinct properties relative to 4-fluoro and 4-chloro analogs make it valuable for probing halogen-bonding interactions in protein–ligand complexes. [2]

Process Chemistry Development and Scale-Up Proof-of-Concept

With a published 72% isolated yield for a palladium-catalyzed step [3], this compound is an ideal candidate for process chemistry groups developing scalable routes to brominated indoline–benzamide libraries. The route's efficiency addresses previous scalability issues. [3]

Liver Toxicity Profiling and Safety Margin Optimization

The documented dose-dependent hepatotoxicity [1] makes this compound a useful tool for toxicology laboratories aiming to understand the structural determinants of liver injury in benzamide chemotypes. It can be employed in comparative toxicity studies with safer analogs. [1]

Quote Request

Request a Quote for 4-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.